Cas no 155288-46-3 (1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro-)
155288-46-3 structure
Product Name:1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro-
N.o CAS:155288-46-3
MF:C23H26N4OS
MW:406.543743610382
CID:206723
PubChem ID:10046952
Update Time:2025-04-19
1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro-
- 2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one
- 1H-Isoindol-1-one, 2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2,3-dihydro-
- 2-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- 2-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindol-1-one
- BPBII
- 155288-46-3
- CHEMBL41626
- BDBM50036922
- 2-[4-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-butyl]-2,3-dihydro-isoindol-1-one
- L009405
- SCHEMBL9601759
- DTXSID10935177
-
- Inchi: 1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2
- Chave InChI: ZPAUMFOJNAADJN-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(=N1)N1CCN(CCCCN2C(C3C=CC=CC=3C2)=O)CC1
Propriedades Computadas
- Massa Exacta: 406.18298
- Massa monoisotópica: 406.182732
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 6
- Complexidade: 567
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 67.9
- XLogP3: 4
Propriedades Experimentais
- Densidade: 1.261
- Ponto de ebulição: 561.982°C at 760 mmHg
- Ponto de Flash: 293.676°C
- Índice de Refracção: 1.656
- PSA: 39.68
1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro- Literatura Relacionada
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
155288-46-3 (1H-Isoindol-1-one,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-2,3-dihydro-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel